![molecular formula C25H16N2O4S B353916 2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester CAS No. 727385-64-0](/img/structure/B353916.png)
2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester is a member of naphthalenes.
Scientific Research Applications
Anticancer Potential
- Synthesis and Anticancer Evaluation : A study used similar compounds in the synthesis of 1,3,4-oxadiazole derivatives, which showed promising results in vitro for anticancer evaluation, particularly against breast cancer cell lines (Salahuddin et al., 2014).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties : Research on related heterocyclic compounds revealed significant antibacterial activity against various strains like Bacillus subtilis and Escherichia coli, as well as antifungal activity against strains like Penicillium expansum (K. H. Patel & Y. Patel, 2015).
- Synthesis of Antibacterial Agents : Another study synthesized derivatives of 1,3,4-oxadiazole and found them to have significant antibacterial activity (K. Ramalingam et al., 2019).
Antioxidant Properties
- Antioxidant Activity Evaluation : A series of 1,3,4-oxadiazole derivatives, structurally similar to the compound , demonstrated good antioxidant activity in in vitro models (J. Soumya & G. Rajitha, 2015).
- Comparative Antioxidant Activity : Another study compared the antioxidant activity of 1,3,4-oxadiazoles with different substituents, indicating the impact of chemical structure on free radical scavenging ability (R. Maheshwari et al., 2011).
Luminescence Properties
- Study of Luminescence Properties : Research on 4-(2-Aryl-1,3,4-oxadiazol-5-yl)naphthalic anhydrides, closely related to the compound , explored their UV and luminescence spectra (S. E. Kovalev et al., 1974).
Corrosion Inhibition
- Corrosion Inhibition Studies : A study involving 1,3,4-oxadiazole derivatives showed their effectiveness as corrosion inhibitors for mild steel in sulphuric acid, highlighting the potential industrial applications of such compounds (P. Ammal et al., 2018).
properties
CAS RN |
727385-64-0 |
---|---|
Product Name |
2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester |
Molecular Formula |
C25H16N2O4S |
Molecular Weight |
440.5g/mol |
IUPAC Name |
4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C25H16N2O4S/c28-24(22-16-18-9-2-4-13-21(18)30-22)29-14-5-6-15-32-25-27-26-23(31-25)20-12-7-10-17-8-1-3-11-19(17)20/h1-4,7-13,16H,14-15H2 |
InChI Key |
ZJCRSXLZUQPWCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.